Cedrene
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Overview
Description
(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.
Mechanism of Action
Target of Action
Cedrene is a sesquiterpene found in the essential oil of cedar . It has been found to interact with mouse olfactory receptor 23 (MOR23), which plays a role in adipogenesis and thermogenesis in 3T3-L1 cells .
Mode of Action
This compound’s interaction with MOR23 has been shown to influence intracellular lipid accumulation and oxygen consumption rate . Activation of MOR23 by α-cedrene significantly reduced lipid content, increased the oxygen consumption rate, and stimulated reprogramming of the metabolic signature of 3T3-L1 cells .
Biochemical Pathways
This compound’s action on MOR23 leads to changes in intracellular cyclic adenosine monophosphate (cAMP) levels and protein amounts of adenylyl cyclase 3 (ADCY3), protein kinase A catalytic subunit (PKA Cα), phospho-5’-adenosine monophosphate (AMP)-activated protein kinase (AMPK), and phospho-cAMP-responsive element-binding protein (CREB) . This results in the upregulation of adipogenic genes and downregulation of genes involved in thermogenesis .
Pharmacokinetics
Upon intravenous administration, α-cedrene exhibits a rapid clearance, a large distribution volume, and a relatively long half-life . Upon oral administration, it is slowly absorbed with a bioavailability of 48.7-84.8% . It is highly distributed to tissues, with the tissue-to-plasma partition coefficients (Kp) far greater than unity for all tissues .
Result of Action
The activation of MOR23 by α-cedrene leads to a reduction in lipid content and an increase in the oxygen consumption rate in 3T3-L1 cells . This suggests that α-cedrene could potentially be used as an anti-obesity drug .
Action Environment
This compound is a volatile compound produced by the plant-beneficial fungus Trichoderma guizhouense, and it has been shown to modulate Arabidopsis root development through auxin transport and signaling . This suggests that the action of this compound can be influenced by environmental factors such as the presence of other organisms.
Properties
CAS No. |
11028-42-5 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15+/m1/s1 |
InChI Key |
IRAQOCYXUMOFCW-CXTNEJHOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@@H](C3)C2(C)C)C |
SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Appearance |
Solid powder |
469-61-4 11028-42-5 |
|
physical_description |
Solid |
Pictograms |
Flammable; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-cedrene beta-cedrene cedrene cedrone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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